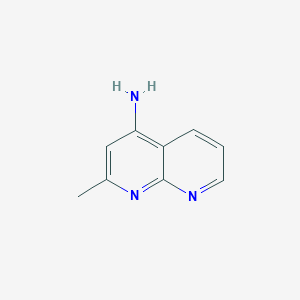

2-Methyl-1,8-naphthyridin-4-amine

Descripción general

Descripción

2-Methyl-1,8-naphthyridin-4-amine is a compound that falls under the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The molecular structure of 2-Methyl-1,8-naphthyridin-4-amine can be represented by the InChI code: 1S/C8H7N3/c9-7-3-5-11-8-6 (7)2-1-4-10-8/h1-5H, (H2,9,10,11). The InChI key for this compound is FPMFWNDLLWUVEH-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse. For instance, Ghorbani-Vaghei et al. have constructed trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Physical And Chemical Properties Analysis

The compound 2-Methyl-1,8-naphthyridin-4-amine has a molecular weight of 145.16 . It is a powder at room temperature and has a melting point of 185-187 degrees Celsius .Aplicaciones Científicas De Investigación

Supramolecular Salts Formation

2-Methyl-1,8-naphthyridin-4-amine demonstrates potential in forming organic salts through non-covalent bonds. This is evident in the formation of crystalline solids where acidic units are integrated via a variety of non-covalent bonds, including classical H-bonds, with this compound. The salts formed have been characterized using various techniques, indicating the role of 2-Methyl-1,8-naphthyridin-4-amine in supramolecular chemistry (Dong et al., 2018).

Synthesis of Methylamino-substituted Nitro Compounds

This compound plays a role in the amination of 3-Nitro-1,8-naphthyridines, leading to the creation of 4-methylamino-substituted nitro compounds. This process involves the use of liquid methylamine and potassium permanganate, highlighting its utility in organic synthesis (Woźniak et al., 1997).

Catalyst in Friedländer Annulations

2-Methyl-1,8-naphthyridin-4-amine is effective in the regioselective Friedländer annulations with unmodified ketones. This process leads to the synthesis of 2-substituted quinolines and 1,8-naphthyridines, demonstrating its role as a catalyst in organic reactions (Dormer et al., 2003).

Hydrogen Bonded Supramolecular Architectures

Studies on hydrogen bonding between 2-Methyl-1,8-naphthyridin-4-amine and acidic compounds have enhanced understanding of its role in binding with acidic compounds. This includes the preparation of anhydrous and hydrated multicomponent crystals with various acids, showcasing its significance in the development of hydrogen-bonded supramolecular architectures (Jin et al., 2010).

Domino Amination/Conjugate Addition Reactions

A catalyst-free and Pd-supported tandem amination sequence involving 2-Methyl-1,8-naphthyridin-4-amine has been developed for the synthesis of 1,8-naphthyridine-4(1H)-one derivatives. This highlights its use in efficient synthetic approaches, particularly in the field of organic chemistry (Iaroshenko et al., 2012).

Anti-Parkinson’s Agents Synthesis

1,8-Naphthyridine derivatives, including those related to 2-Methyl-1,8-naphthyridin-4-amine, have been synthesized and evaluated for potential use as anti-Parkinson's agents. These compounds have shown promising results in molecular docking studies, indicating their potential as A2A receptor antagonists (Ojha et al., 2021).

Green Synthesis of Substituted Derivatives

There is an emphasis on green chemistry approaches involving 2-Methyl-1,8-naphthyridin-4-amine, such as the synthesis of substituted N-3-diaryl-1,8-naphthyridin-2-amines under environmentally friendly conditions. This signifies its role in sustainable and efficient chemical synthesis (Ravi et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-1,8-naphthyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDHVPUTQRMHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694990 | |

| Record name | 2-Methyl-1,8-naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245210-70-1 | |

| Record name | 2-Methyl-1,8-naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5H-chromeno[4,3-c]pyridazine](/img/structure/B3346781.png)